molecular formula C11H22N2O3 B8244777 tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate

Cat. No.: B8244777
M. Wt: 230.30 g/mol
InChI Key: UXZCIRDVJRWIBO-DTWKUNHWSA-N
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Description

tert-Butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group with an N-methyl substitution and a hydroxymethyl group at the 5-position of the pyrrolidine ring. Key properties include:

  • Molecular Formula: C₁₁H₂₂N₂O₃ (hydrochloride salt: C₁₀H₂₀N₂O₃·HCl)
  • CAS Number: 1264243-41-5 (free base); 1217636-72-0 (hydrochloride salt)
  • Storage: Requires storage at 2–8°C to maintain stability .

The stereochemistry (3R,5S) and polar hydroxymethyl group enhance its utility in designing bioactive molecules with tailored solubility and target interactions.

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZCIRDVJRWIBO-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(NC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@H](NC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the hydroxymethyl and tert-butyl carbamate groups. Common synthetic routes may involve the use of protecting groups, selective functionalization, and purification techniques to achieve the desired product. Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or a building block for drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the pyrrolidine ring may play crucial roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

tert-Butyl N-[(3S,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

  • Structure : Features a benzyl group on the pyrrolidine nitrogen and hydroxymethyl at the 5-position.
  • CAS : 663948-84-3; Molecular Formula : C₁₇H₂₆N₂O₃
  • However, it may reduce aqueous solubility.
  • Applications : Used in peptide mimetics and as an intermediate in antiviral agents .

tert-Butyl N-[(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl]carbamate (Hydrochloride Salt)

  • CAS : 1217636-72-0; Purity : 96%
  • Key Difference : Lacks the N-methyl group on the carbamate, altering steric and electronic profiles. The hydrochloride salt enhances solubility for in vitro assays .

Pyrrolidine Derivatives with N-Methyl Carbamate

tert-Butyl N-Methyl-N-[(3R)-pyrrolidin-3-yl]carbamate

  • CAS : 136725-55-8; Molecular Formula : C₁₁H₂₂N₂O₂
  • Structure : Retains the N-methyl carbamate but lacks the hydroxymethyl group.
  • Impact : The absence of hydroxymethyl reduces hydrogen-bonding capacity, likely decreasing polarity and metabolic stability compared to the target compound.

Piperidine-Based Analogues

tert-Butyl (3S)-3-[4-(Methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m)

  • Structure : Piperidine ring with a pyrazole substituent and tert-butyl carbamate.
  • Synthesis : 81% yield via hydrazine hydrochloride reaction; characterized by [α]D²⁰ = −4.3 (MeOH) .
  • Applications : Demonstrates broader heterocyclic diversity for kinase inhibitor design .

tert-Butyl N-[(3R,5S)-5-Methylpiperidin-3-yl]carbamate

  • CAS : 1270019-92-5; Molecular Formula : C₁₁H₂₂N₂O₂
  • Comparison : The methyl group at the 5-position (vs. hydroxymethyl in the target) reduces hydrophilicity, impacting bioavailability.

Spiro and Hybrid Ring Systems

7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

  • CAS : 351369-07-8; Structure : Spirocyclic system with fluorine substitution .
  • Utility : The constrained spiro architecture offers unique conformational control for CNS-targeted drugs .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Applications
Target Compound 1264243-41-5 C₁₀H₂₀N₂O₃ N-methyl, 5-(hydroxymethyl) Drug intermediates
1-Benzyl-5-(hydroxymethyl) analogue 663948-84-3 C₁₇H₂₆N₂O₃ 1-Benzyl, 5-(hydroxymethyl) Antiviral research
N-Methyl carbamate (piperidine) 1270019-92-5 C₁₁H₂₂N₂O₂ 5-Methyl, piperidine Bioavailability studies
7-Fluoro-5-azaspiro[2.4]heptane 351369-07-8 C₆H₁₀FN₂ Spirocyclic, fluoro CNS drug discovery

Biological Activity

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate is a compound with significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 1217975-63-7
  • Molecular Formula: C11H22N2O3
  • Molecular Weight: 216.277 g/mol

This compound features a pyrrolidine ring with a hydroxymethyl group, contributing to its biological activity. The presence of the tert-butyl and methyl carbamate functionalities enhances its solubility and stability.

Pharmacological Potential

Research has indicated that this compound exhibits various biological activities, including:

  • Neuroprotective Effects:
    • A study highlighted the neuroprotective properties of related compounds against oxidative stress-induced cell death in neuroblastoma cells. The activation of ERK/MAPK and PI3K/Akt signaling pathways was noted as a mechanism for protection against cytotoxicity induced by pro-oxidants like tert-butyl hydroperoxide (TBHP) .
  • Antioxidant Activity:
    • Compounds with similar structures have shown antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. This activity may be beneficial in treating neurodegenerative diseases .
  • Enzyme Inhibition:
    • Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.

Study 1: Neuroprotective Mechanisms

In a study examining the protective effects of related compounds on SH-SY5Y neuroblastoma cells exposed to TBHP, it was found that these compounds significantly reduced cell death. The protective effects were attributed to the modulation of key signaling pathways (ERK1/2 and Akt), indicating potential therapeutic applications in neurodegenerative conditions .

Study 2: Antioxidant Properties

Research into the antioxidant capabilities of similar carbamate derivatives revealed their effectiveness in scavenging free radicals and reducing lipid peroxidation in cellular models. This suggests that this compound could be explored further for its potential to prevent oxidative damage .

Summary of Biological Activities

Activity TypeDescription
NeuroprotectionProtects against oxidative stress-induced cell death via ERK/MAPK and PI3K/Akt pathways.
AntioxidantScavenges free radicals; reduces lipid peroxidation in cellular models.
Enzyme InhibitionPotential inhibitor of metabolic enzymes; further studies needed for confirmation.

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